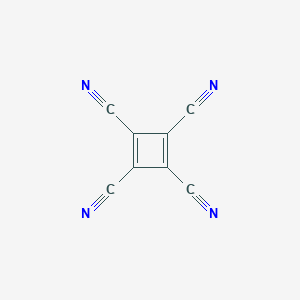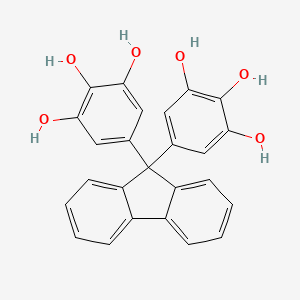![molecular formula C19H20O4 B14196284 3,3'-[Propane-2,2-diyldi(4,1-phenylene)]di(oxiran-2-ol) CAS No. 839716-61-9](/img/structure/B14196284.png)
3,3'-[Propane-2,2-diyldi(4,1-phenylene)]di(oxiran-2-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[Propane-2,2-diyldi(4,1-phenylene)]di(oxiran-2-ol) is an organic compound characterized by the presence of two oxirane (epoxide) groups attached to a propane-2,2-diyl core, which is further connected to two phenylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Propane-2,2-diyldi(4,1-phenylene)]di(oxiran-2-ol) typically involves the reaction of bisphenol A with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the action of a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3’-[Propane-2,2-diyldi(4,1-phenylene)]di(oxiran-2-ol) undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxide rings can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3’-[Propane-2,2-diyldi(4,1-phenylene)]di(oxiran-2-ol) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a cross-linking agent in biomaterials.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance polymers and resins.
Mechanism of Action
The mechanism of action of 3,3’-[Propane-2,2-diyldi(4,1-phenylene)]di(oxiran-2-ol) involves the interaction of its epoxide groups with various molecular targets. The epoxide rings can react with nucleophiles, leading to the formation of covalent bonds with proteins, nucleic acids, and other biomolecules. This reactivity underlies its use in cross-linking and stabilization applications .
Comparison with Similar Compounds
Similar Compounds
3,3’-[Propane-2,2-diylbis(4,1-phenylene)]di(oxy)bis(propane-1,2-diol): Similar structure but with hydroxyl groups instead of epoxide rings.
4,4’-[Propane-2,2-diylbis(4,1-phenylene)]di(oxy)bis(ethane-2,1-diyl) bis(2-methylacrylate): Contains ester groups instead of epoxide rings.
Uniqueness
3,3’-[Propane-2,2-diyldi(4,1-phenylene)]di(oxiran-2-ol) is unique due to its dual epoxide functionality, which imparts high reactivity and versatility in chemical synthesis and industrial applications. Its ability to form stable cross-linked networks makes it particularly valuable in the production of advanced materials .
Properties
CAS No. |
839716-61-9 |
|---|---|
Molecular Formula |
C19H20O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-[4-[2-[4-(3-hydroxyoxiran-2-yl)phenyl]propan-2-yl]phenyl]oxiran-2-ol |
InChI |
InChI=1S/C19H20O4/c1-19(2,13-7-3-11(4-8-13)15-17(20)22-15)14-9-5-12(6-10-14)16-18(21)23-16/h3-10,15-18,20-21H,1-2H3 |
InChI Key |
NAXJDIFFRIWSRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C2C(O2)O)C3=CC=C(C=C3)C4C(O4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,10-Ethano-6H-pyrido[2,3-h][3]benzazepine, 7,8,9,10-tetrahydro-](/img/structure/B14196206.png)

![2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2'-oxirane]](/img/structure/B14196215.png)
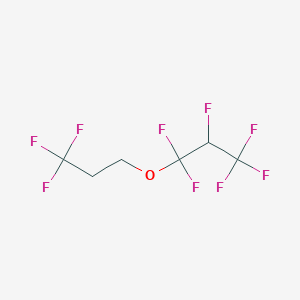
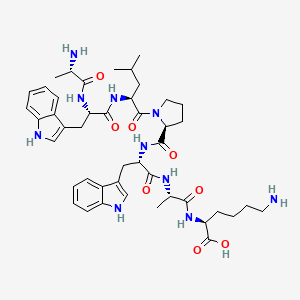
![1H-Pyrrolo[2,3-b]pyridine, 6-[4-(methylsulfonyl)phenyl]-1-(phenylsulfonyl)-](/img/structure/B14196233.png)
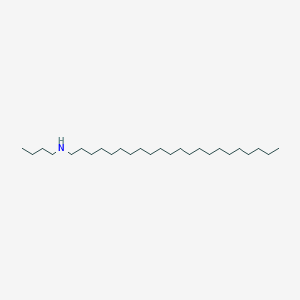
![4,5-Dichloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one](/img/structure/B14196250.png)
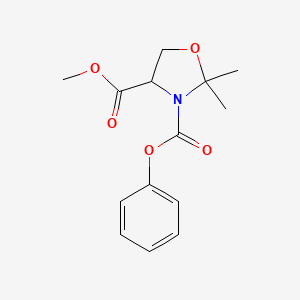
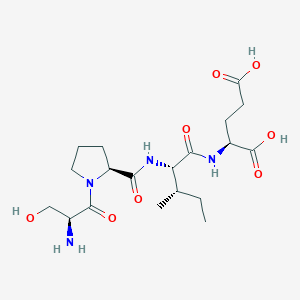
![4-(Benzyloxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14196266.png)
